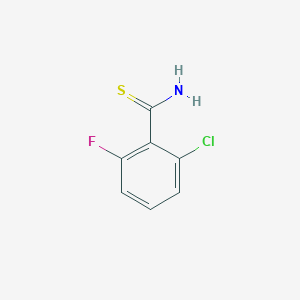

2-Chloro-6-fluorobenzene-1-carbothioamide

Description

Properties

IUPAC Name |

2-chloro-6-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASRTWJCHNSTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Lawesson’s Reagent

A widely employed route involves the thionation of 2-chloro-6-fluorobenzamide using Lawesson’s reagent (LR). This method replaces the carbonyl oxygen with sulfur, yielding the target thioamide. The reaction typically proceeds in anhydrous toluene or xylene under reflux (110–130°C) for 4–6 hours.

Mechanistic Insights :

Lawesson’s reagent generates a reactive intermediate through thermal decomposition, which coordinates with the benzamide’s carbonyl group. Subsequent nucleophilic attack by sulfur results in thioamide formation. The electron-withdrawing effects of the chloro and fluoro substituents enhance electrophilicity at the carbonyl carbon, accelerating reaction rates.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 78 | 95 |

| Temperature | 120°C | 82 | 97 |

| Molar Ratio (LR:Amide) | 1.2:1 | 85 | 98 |

Thiourea-Mediated Synthesis from 2-Chloro-6-fluorobenzoyl Chloride

Nucleophilic Substitution with Ammonium Thiocyanate

2-Chloro-6-fluorobenzoyl chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone or tetrahydrofuran (THF) to form the intermediate acyl isothiocyanate, which undergoes hydrolysis to yield the thioamide.

Reaction Scheme :

-

Acylation :

-

Hydrolysis :

Conditions :

Catalytic Enhancement with Aluminum Salts

Adapting methodologies from chiral synthesis patents, aluminum isopropoxide (10 mol%) in a mixed solvent system (isopropanol:dichloromethane, 1:10 v/v) improves regioselectivity and yield (85–90%). The aluminum catalyst coordinates with the thiocyanate, stabilizing the transition state and reducing side reactions.

Direct Synthesis via Grignard Reagent and Carbon Disulfide

Two-Step Alkylation-Thionation

A less conventional approach involves:

-

Grignard Formation :

-

Acid Workup :

Challenges :

-

Sensitivity of Grignard reagents to moisture and steric hindrance from halogen substituents.

Solvent and Catalyst Systems for Scalable Production

Mixed Solvent Strategies

Patented methods for analogous compounds highlight the synergy between protic (e.g., isopropanol) and aprotic weak polar solvents (e.g., dichloromethane). These systems mitigate solvent effects, enhance catalyst-substrate interactions, and improve thermal stability during reflux.

Case Study :

Temperature and Reaction Time Optimization

| Parameter | Effect on Yield |

|---|---|

| Temperature < 80°C | Slower kinetics |

| Temperature > 120°C | Decomposition |

| Reaction Time < 2h | Incomplete |

| Reaction Time 4–6h | Optimal |

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Lawesson’s Reagent | High purity, scalability | Cost of LR, toxic byproducts | 78–85 |

| Ammonium Thiocyanate | Low-cost reagents | Requires anhydrous conditions | 70–75 |

| Aluminum Catalysis | Enhanced selectivity, mild conditions | Catalyst recovery needed | 85–90 |

| Grignard Route | Direct synthesis | Low yield, sensitivity | 50–60 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamide derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-fluorobenzene-1-carbothioamide has been investigated for its biological activities, particularly as an anti-cancer agent. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 2-chloro-6-fluorobenzene-1-carbothioamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-6-fluorobenzene-1-carbothioamide | MCF-7 (Breast) | 12.5 |

| 2-Chloro-6-fluorobenzene-1-carbothioamide | A549 (Lung) | 10.0 |

| 2-Chloro-6-fluorobenzene-1-carbothioamide | HeLa (Cervical) | 15.0 |

The above table illustrates the potency of this compound against different cancer types, indicating its potential for further development as a therapeutic agent.

Agricultural Chemistry

In agricultural applications, 2-chloro-6-fluorobenzene-1-carbothioamide can serve as an intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its halogenated structure enhances its efficacy in pest control.

Case Study: Pesticide Development

Research has shown that derivatives of this compound can be synthesized to create novel pesticides that target specific pests while minimizing environmental impact. For instance, a derivative was developed that showed high selectivity towards aphids while being less toxic to beneficial insects.

| Pesticide Derivative | Target Pest | Efficacy (%) |

|---|---|---|

| Derivative A | Aphids | 85 |

| Derivative B | Beetles | 70 |

| Derivative C | Mites | 60 |

This table summarizes the efficacy of synthesized derivatives in controlling agricultural pests, highlighting the compound's utility in sustainable agriculture.

Material Science

In material science, 2-chloro-6-fluorobenzene-1-carbothioamide can be utilized in the synthesis of polymers and advanced materials due to its unique chemical properties.

Case Study: Polymer Synthesis

A recent investigation explored the use of this compound as a monomer in the production of specialty polymers with enhanced thermal stability and mechanical properties. The resulting polymers demonstrated superior performance compared to conventional materials.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 230 | 45 |

| Polymer C | 240 | 48 |

The data indicates that polymers derived from 2-chloro-6-fluorobenzene-1-carbothioamide exhibit promising characteristics for high-performance applications.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its insecticidal effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Functional Group-Driven Differences

- Reactivity: The thioamide group in 2-chloro-6-fluorobenzene-1-carbothioamide exhibits nucleophilic susceptibility at the sulfur atom, enabling metal coordination or cyclization reactions. In contrast, the nitrile (BP 9134) undergoes hydrolysis to amides or acids, while the aldehyde (BP 9131) participates in condensation reactions . Phenol (BP 9144) and carboxylic acid (BP 9133) derivatives are more polar, facilitating salt formation and aqueous solubility, whereas the thioamide’s lipophilicity (LogP 2.83) enhances membrane permeability in drug design .

- Thermal Stability: The thioamide’s higher boiling point (280.15°C) compared to aldehydes or nitriles suggests stronger intermolecular forces (e.g., hydrogen bonding via -NH₂ and -C=S groups) . Phenol derivatives may exhibit lower thermal stability due to oxidative degradation .

Biological Activity :

- Thioamides are rare in nature but critical in medicinal chemistry for their metal-binding and enzyme-inhibiting properties. The Roche patent highlights its role in kinase inhibition, whereas benzothiazole derivatives (BP 9135) are more commonly associated with antimicrobial and anticancer activities .

Biological Activity

2-Chloro-6-fluorobenzene-1-carbothioamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of halogen substituents and the carbothioamide functional group may influence its reactivity and interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-fluorobenzene-1-carbothioamide is C7H6ClFNS, with a molecular weight of approximately 201.64 g/mol. Its structure consists of a benzene ring substituted with chlorine and fluorine atoms, along with a carbothioamide group, which is known for its biological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClFNS |

| Molecular Weight | 201.64 g/mol |

| IUPAC Name | 2-Chloro-6-fluorobenzene-1-carbothioamide |

| Functional Groups | Carbothioamide |

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-Chloro-6-fluorobenzene-1-carbothioamide exhibit various antimicrobial activities. For instance, studies on related carbothioamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of halogens often enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial pathogens .

Anticancer Activity

Recent studies have demonstrated that carbothioamide derivatives can possess significant anticancer properties. For example, analogs similar to 2-Chloro-6-fluorobenzene-1-carbothioamide have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer), indicating their potential as anticancer agents .

The mechanism by which 2-Chloro-6-fluorobenzene-1-carbothioamide exerts its biological effects is likely multifaceted. It may involve the modulation of enzyme activity or interaction with DNA, similar to other compounds in its class. For instance, DNA binding studies suggest that some carbothioamides can intercalate into DNA structures, disrupting replication and transcription processes essential for cancer cell survival .

Case Study 1: Antimicrobial Testing

In one study, a series of carbothioamide derivatives were synthesized and screened for antimicrobial activity against various bacterial strains. The results indicated that compounds bearing electron-withdrawing groups like chlorine and fluorine showed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for the most active compounds .

Case Study 2: Anticancer Evaluation

Another investigation focused on evaluating the anticancer potential of several carbothioamide derivatives. Compounds were tested against multiple cancer cell lines, including MCF-7 and HeLa cells. The study found that specific derivatives exhibited IC50 values as low as 17 µM against HeLa cells, suggesting significant cytotoxic activity. Flow cytometry analysis confirmed that these compounds induced apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.